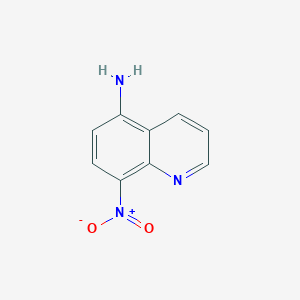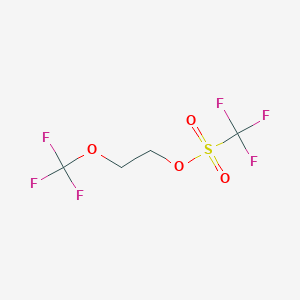
2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate
Descripción general
Descripción
“2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate” is a chemical compound with the CAS Number: 329710-76-1 . It has a molecular weight of 262.13 . The physical form of this compound is liquid .
Synthesis Analysis
While specific synthesis methods for “2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate” were not found, Ethyl trifluoromethanesulfonate, a related compound, can be used as a precursor to prepare ionic liquids with triflate anions . It is reacted with a selected amine in the presence of a base, resulting in the formation of the desired ionic liquid with a triflate anion .Molecular Structure Analysis
The IUPAC Name of this compound is 2-(trifluoromethoxy)ethyl trifluoromethanesulfonate . The InChI Code is 1S/C4H4F6O4S/c5-3(6,7)13-1-2-14-15(11,12)4(8,9)10/h1-2H2 . The InChI key is XNNJMXBWUMKLRR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 262.13 . The storage temperature is -10°C .Aplicaciones Científicas De Investigación
Lewis Acid Catalysis
Scandium trifluoromethanesulfonate, a related compound, is highly effective as a Lewis acid catalyst in acylating alcohols with acid anhydrides and in esterification of alcohols by carboxylic acids. It shows remarkable activity in aiding the acylation of both primary alcohols and sterically-hindered secondary or tertiary alcohols, as well as in selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
Chromatography and Labeling
A derivative of 2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate, 2-(6,7-dimethoxy-2,3-naphthalimido)ethyl trifluoromethanesulfonate, has been used as a highly reactive and sensitive labeling reagent in high-performance liquid chromatography for detecting carboxylic acids (Tanaka et al., 1994).
Organic Synthesis
Vinyl and aryl triflates, which are closely related to 2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate, have seen increasing use due to their facile preparation and versatile applications. They participate in cross-coupling reactions with organometallics and addition reactions to alkenes and alkynes. Notably, they have shown superiority in the Heck reaction regarding regio- and diastereoselectivity, and in palladium-catalyzed carbon monoxide insertion leading to esters or amides (Ritter, 1993).
Aminolysis of Epoxides
Lanthanide(III) trifluoromethanesulfonates, similar in structure to 2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate, have been identified as extremely efficient catalysts for the aminolysis of 1,2-epoxides. This catalysis process results in the formation of β-amino alcohols and is characterized by its anti stereoselectivity and high regioselectivity (Chini et al., 1994).
Ionic Liquid Applications
Trifluoromethanesulfonates, which include 2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate, have been explored in the context of ionic liquids. For instance, 1-ethyl-3-methylimidazolium trifluoromethanesulfonate, an ionic liquid, significantly enhanced the electrooxidative polymerization of pyrrole. This resulted in improved morphological structure, polymerization rate, electrochemical capacity, and electroconductivity of polypyrrole film (Sekiguchi et al., 2002).
Electrochemistry
In electrochemistry, sodium trifluoromethanesulfonate in trifluoromethanesulfonic acid has been used as a solvent in cyclic voltammetry. This approach enables reversible voltammograms up to +3 V versus NHE, facilitating the study of redox processes for coordination compounds involving high oxidation states (Bernhard et al., 1990).
Safety and Hazards
The compound has been classified as dangerous according to the GHS05 and GHS06 pictograms . The hazard statements include H301, H314, and H330 . Precautionary measures include P260, P264, P270, P271, P280, P284, P301+P310, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P320, P330, P363, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
It is commonly used as a reagent in organic synthesis .
Mode of Action
2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate is often used as a reagent in organic synthesis, particularly as an intermediate in the synthesis of sulfonate esters . It can serve as a substitute for acidic reagents like hydrochloric acid in esterification reactions and nucleophilic substitution reactions .
Biochemical Pathways
It is known to be involved in the synthesis of various organic compounds .
Pharmacokinetics
As a reagent used in organic synthesis, its bioavailability would largely depend on the specific context of its use .
Result of Action
As a reagent in organic synthesis, its primary effect would be the formation of new organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate. For instance, it should be stored in an inert atmosphere at room temperature . It is also hygroscopic, meaning it readily absorbs moisture from the environment . Therefore, it should be handled and stored properly to maintain its stability and effectiveness .
Propiedades
IUPAC Name |
2-(trifluoromethoxy)ethyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6O4S/c5-3(6,7)13-1-2-14-15(11,12)4(8,9)10/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNJMXBWUMKLRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COS(=O)(=O)C(F)(F)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442840 | |
| Record name | 2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate | |
CAS RN |
329710-76-1 | |
| Record name | 2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethoxy)ethyl trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-4-amine](/img/structure/B1366424.png)
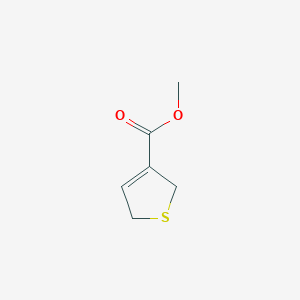

![3-{[3-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1366428.png)
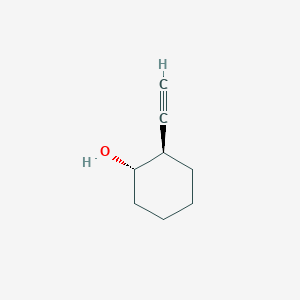
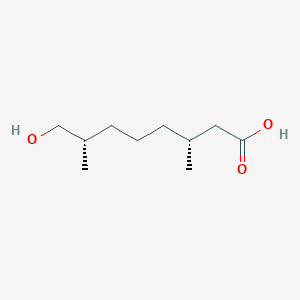
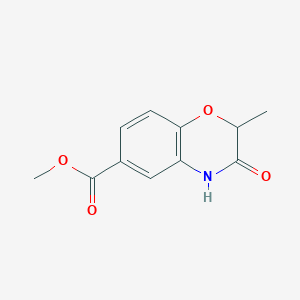
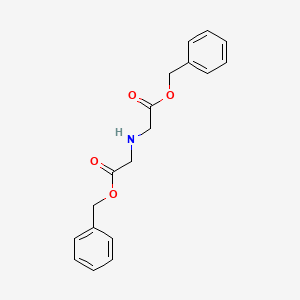
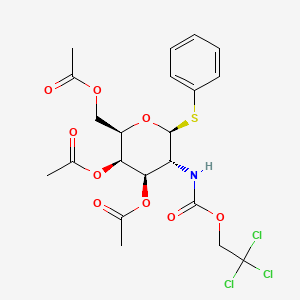

![[1-(3-Phenylpropyl)piperidin-3-yl]methanamine](/img/structure/B1366440.png)

![(2S,3S,4R,5S,6S)-2-[(2R,3R,5R,6R)-2-Hexoxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1366451.png)
